molecular formula C7Cl3F13 B14386131 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane CAS No. 88639-56-9

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane

Cat. No.: B14386131
CAS No.: 88639-56-9
M. Wt: 437.4 g/mol
InChI Key: GKOSCYYSOSGVMY-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is a halogenated organic compound. It is characterized by the presence of multiple chlorine and fluorine atoms attached to a heptane backbone. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane typically involves the halogenation of heptane derivatives. The process includes:

    Chlorination: Heptane is subjected to chlorination using chlorine gas under UV light to introduce chlorine atoms.

    Fluorination: The chlorinated heptane is then treated with fluorinating agents such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) to replace hydrogen atoms with fluorine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while elimination reactions can produce alkenes.

Scientific Research Applications

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials such as fluoropolymers and as a heat transfer fluid in specialized applications.

Mechanism of Action

The mechanism by which 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound’s stability and resistance to degradation also play a role in its prolonged activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated compound with similar stability and resistance to degradation.

    1,1,1-Trichloro-2,2-diphenylethane (DDT): Known for its use as an insecticide, shares similar halogenation but differs in its biological activity and environmental impact.

Uniqueness

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is unique due to its high degree of halogenation, which imparts exceptional stability and resistance to chemical and biological degradation. This makes it particularly useful in applications requiring long-term stability and minimal reactivity.

Properties

CAS No.

88639-56-9

Molecular Formula

C7Cl3F13

Molecular Weight

437.4 g/mol

IUPAC Name

1,1,1-trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane

InChI

InChI=1S/C7Cl3F13/c8-6(9,10)4(17,18)2(13,14)1(11,12)3(15,16)5(19,20)7(21,22)23

InChI Key

GKOSCYYSOSGVMY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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